1-(4-methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one
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Overview
Description
1-(4-methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxyphenyl group attached to a piperazine ring through an ethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one typically involves the reaction of 4-methoxyphenylpiperazine with an appropriate acylating agent. One common method includes the use of acetic anhydride or acetyl chloride under basic conditions to introduce the ethanone group. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-(4-Hydroxyphenyl)-2-piperazin-1-ylethanone.
Reduction: The ethanone group can be reduced to an alcohol, resulting in 1-(4-Methoxyphenyl)-2-piperazin-1-ylethanol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
- Oxidation leads to 1-(4-Hydroxyphenyl)-2-piperazin-1-ylethanone.
- Reduction results in 1-(4-Methoxyphenyl)-2-piperazin-1-ylethanol.
- Substitution can yield various derivatives depending on the nucleophile used .
Scientific Research Applications
1-(4-methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one has been extensively studied for its applications in:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology studies.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and dyestuffs
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. It is known to modulate the activity of certain neurotransmitter receptors, particularly serotonin receptors. The compound acts as an agonist or antagonist depending on the receptor subtype, influencing various physiological processes such as mood regulation and pain perception .
Comparison with Similar Compounds
Para-Methoxyphenylpiperazine (MeOPP): Similar in structure but differs in its pharmacological profile, primarily used as a recreational drug.
4-Methoxyamphetamine (PMA): Shares the methoxyphenyl group but has a different core structure and is known for its stimulant effects
Uniqueness: 1-(4-methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple receptor subtypes makes it a versatile compound for research and therapeutic applications .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-piperazin-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-4-2-11(3-5-12)13(16)10-15-8-6-14-7-9-15/h2-5,14H,6-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMABXSRCNBIQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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